N'-{(1E)-[3-(allyloxy)phenyl]methylene}-2-piperidin-1-ylacetohydrazide
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Overview
Description
2-(PIPERIDIN-1-YL)-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a piperidine ring, a phenyl group, and an aceto-hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PIPERIDIN-1-YL)-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common route includes the condensation of piperidine with a suitable aldehyde to form an intermediate, which is then reacted with aceto-hydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems to monitor and adjust reaction parameters would ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(PIPERIDIN-1-YL)-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-(PIPERIDIN-1-YL)-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(PIPERIDIN-1-YL)-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)phenyl)methanol hydrochloride
- 2-(Piperidin-1-yl)benzaldehyde
- [2-(1-Piperidinylmethyl)phenyl]boronic acid
Uniqueness
Compared to similar compounds, 2-(PIPERIDIN-1-YL)-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its combination of a piperidine ring with a phenyl group and an aceto-hydrazide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H23N3O2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H23N3O2/c1-2-11-22-16-8-6-7-15(12-16)13-18-19-17(21)14-20-9-4-3-5-10-20/h2,6-8,12-13H,1,3-5,9-11,14H2,(H,19,21)/b18-13+ |
InChI Key |
DZNGLSYIFRQYRG-QGOAFFKASA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)CN2CCCCC2 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)CN2CCCCC2 |
solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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